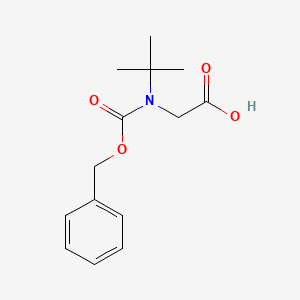
tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a dimethylpropyl group attached to a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyano-3,3-dimethylpropylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
tert-Butyl chloroformate+3-cyano-3,3-dimethylpropylamine→tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 3-cyano-3,3-dimethylpropylamine and carbon dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-amino-3,3-dimethylpropylamine.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-cyano-3,3-dimethylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The cyano group can also participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(3-cyano-3,3-dimethylpropyl)carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-cyano-3-methylbutyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-11(4,5)8-12/h6-7H2,1-5H3,(H,13,14) |
Clave InChI |
QNGWEZZHPWRYSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B13502763.png)
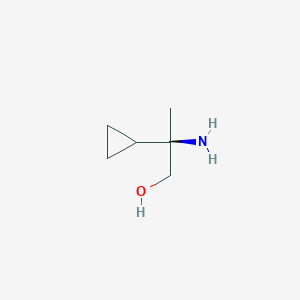
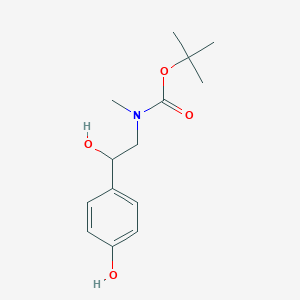
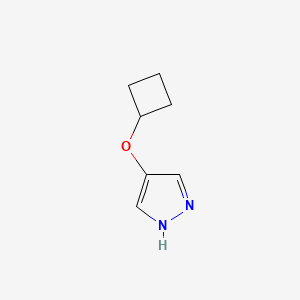
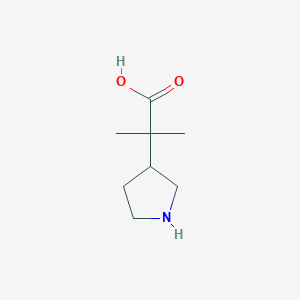
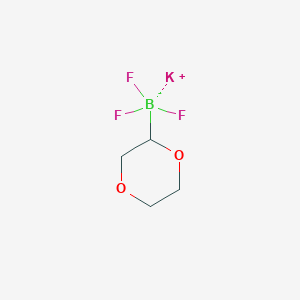
![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
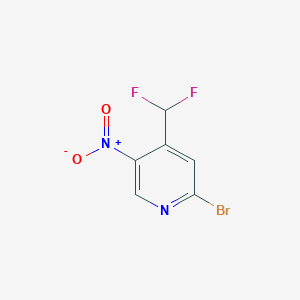
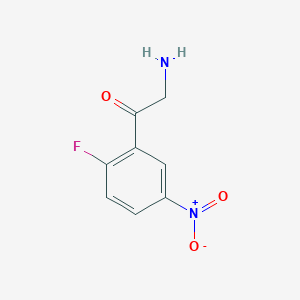
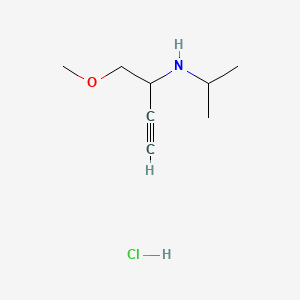

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
